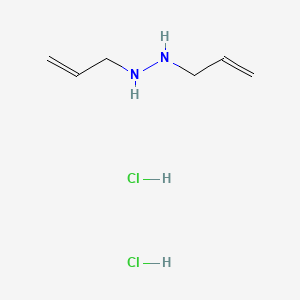
1,2-Diallylhydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diallylhydrazine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14Cl2N2 and its molecular weight is 185.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1,2-Diallylhydrazine dihydrochloride has been investigated for its potential therapeutic applications. Research indicates that it may exhibit anti-cancer properties. A study involving continuous administration of this compound in drinking water to mice resulted in the induction of lung tumors, suggesting its role as a carcinogen and prompting further investigation into its mechanism of action and potential therapeutic uses against certain types of cancer .
Case Study: Carcinogenicity Research
- Study Design : Swiss mice were administered 0.0625% this compound in their drinking water for their lifespan.
- Findings : The study observed the induction of lung tumors, indicating the compound's potential as a model for studying cancer development and mechanisms .
Agricultural Applications
The compound is also relevant in agricultural research, particularly as a precursor to various hydrazine derivatives used in pesticides and herbicides. Hydrazines are known for their effectiveness against pests and diseases affecting crops.
Potential Uses in Pesticides
- Insecticides : Compounds derived from hydrazines, including this compound, can be formulated into insecticides that target specific pests while minimizing harm to beneficial organisms.
- Herbicides : The compound's reactivity allows for the synthesis of herbicidal agents that can control weed populations effectively.
Toxicological Profile
The toxicological profile of this compound has been examined extensively due to its potential health risks. Studies have identified it as a compound with significant toxicity, particularly affecting the liver and lungs.
Toxic Effects Observed
- Liver Damage : Chronic exposure has been linked to liver hypertrophy and neoplastic changes in animal models.
- Pulmonary Effects : Inhalation studies indicate potential respiratory toxicity, emphasizing the need for safety measures when handling this compound .
Synthesis and Chemical Properties
The synthesis of this compound involves specific chemical reactions that yield this compound with high purity. The methodologies employed can influence its efficacy and safety profile.
| Synthesis Method | Details |
|---|---|
| Condensation Reaction | Utilizes acyl chlorides with alkyl hydrazines to produce desired hydrazine derivatives. |
| Purification Techniques | Various methods are employed to isolate the compound from by-products effectively. |
Propiedades
Número CAS |
26072-78-6 |
|---|---|
Fórmula molecular |
C6H14Cl2N2 |
Peso molecular |
185.09 g/mol |
Nombre IUPAC |
1,2-bis(prop-2-enyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-5-7-8-6-4-2;;/h3-4,7-8H,1-2,5-6H2;2*1H |
Clave InChI |
BHPSYESZOZTFCG-UHFFFAOYSA-N |
SMILES |
C=CCNNCC=C.Cl.Cl |
SMILES canónico |
C=CCNNCC=C.Cl.Cl |
Key on ui other cas no. |
26072-78-6 |
Números CAS relacionados |
26072-79-7 (Parent) |
Sinónimos |
1,2-diallylhydrazine 1,2-diallylhydrazine dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















